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Compound of Interest

Compound Name: 2-Chlorobenzoyl! cyanide

Cat. No.: B1598579

This technical guide provides an in-depth analysis of the spectroscopic data for 2-
Chlorobenzoyl cyanide (CsH4CINO), a key intermediate in the synthesis of various
pharmaceuticals and fine chemicals. A comprehensive understanding of its spectral
characteristics is paramount for researchers, scientists, and drug development professionals to
ensure purity, confirm structural integrity, and monitor reaction kinetics. This document
synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data, offering field-proven insights into the interpretation of these analytical techniques for this
specific aroyl cyanide.

Molecular Structure and Spectroscopic Overview

2-Chlorobenzoyl cyanide is an aromatic ketone featuring a nitrile group directly attached to
the carbonyl carbon. This unique electronic arrangement, with the electron-withdrawing chloro,
carbonyl, and cyano groups, significantly influences the chemical environment of the molecule,
giving rise to a distinct spectroscopic fingerprint. The authoritative confirmation of this structure
relies on the synergistic interpretation of data from multiple spectroscopic methodologies.

graph "2_Chlorobenzoyl Cyanide_Structure" { layout=neato; node [shape=plaintext,
fontcolor="#202124"]; edge [color="#5F6368"];

/l Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C",
pos="-0.85,-2.25!"]; C4 [label="C", pos="0.85,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6
[label="C", pos="0,0!"]; Cl [label="CI", pos="2.8,-0.75!", fontcolor="#34A853"]; C7 [label="C",
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pos="-2.6,0!"]; O8 [label="0", pos="-3.9,0!", fontcolor="#EA4335"]; C9 [label="C",
pos="-2.6,1.5!"]; N10 [label="N", pos="-2.6,2.8!", fontcolor="#4285F4"];

// Aromatic ring bonds C1 -- C6; C6 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

Il Substituent bonds C1 -- C5; C5 -- Cl; C2 -- C7; C7 -- O8 [style=filled, color="#EA4335"]; C7 --
C9; C9 -- N10 [style=filled, color="#4285F4"]; C9 -- N10; C9 -- N10;

/I Aromatic hydrogens (implicit) H3 [label="H", pos="-1.5,-3!"]; H4 [label="H", pos="1.5,-3!"]; H6
[label="H", pos="0.5,2.25!"]; H2 [label="H", pos="-2, -1.2!"];

// Bonds to implicit hydrogens C3 -- H3; C4 -- H4; C1 -- H6; C2 -- H2,;

Caption: Molecular Structure of 2-Chlorobenzoyl Cyanide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules, providing detailed information about the chemical environment of hydrogen (*H
NMR) and carbon (33C NMR) nuclei.

'H NMR Spectroscopy

The *H NMR spectrum of 2-Chlorobenzoyl cyanide is characterized by signals in the aromatic
region, reflecting the protons on the substituted benzene ring. The electron-withdrawing nature
of the chloro and benzoyl cyanide moieties deshields these protons, shifting their resonances
downfield.

Experimental Protocol: A sample of 2-Chlorobenzoyl cyanide is dissolved in a deuterated
solvent, typically chloroform-d (CDCIs), containing a small amount of tetramethylsilane (TMS)
as an internal standard. The spectrum is acquired on a high-resolution NMR spectrometer
(e.g., 400 or 500 MHz). Data processing involves Fourier transformation, phase correction, and
baseline correction.

Data Summary:
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assighment
(3) ppm
Hz
8.15 dd 1H 7.7,1.4 Aromatic H
7.64-7.23 m 3H - Aromatic H

Interpretation: The downfield signal at 8.15 ppm, appearing as a doublet of doublets, is
characteristic of an aromatic proton ortho to a carbonyl group and further influenced by the
adjacent chlorine atom.[1] The complex multiplet observed between 7.23 and 7.64 ppm
corresponds to the remaining three protons of the aromatic ring.[1] The integration values
confirm the presence of four protons in the aromatic system.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule. The
presence of the carbonyl and nitrile carbons are particularly diagnostic. While specific
experimental data for 2-Chlorobenzoyl cyanide is not readily available in public databases,
expected chemical shifts can be predicted based on data from similar structures and general
principles of 33C NMR spectroscopy.

Data Prediction and Interpretation:
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Chemical Shift (6) ppm Assignment Rationale

The carbonyl carbon in aroyl

systems is significantly
~180 C=0 (Carbonyl) ] )

deshielded and typically

appears in this region.

The six carbons of the
) benzene ring will resonate in
135-125 Aromatic C ) ) o
this range, with variations due

to the substitution pattern.

The nitrile carbon is also
o deshielded and
~115 -C=N (Nitrile) o ]
characteristically appears in

this region of the spectrum.

The specific chemical shifts of the aromatic carbons would be influenced by the positions of the
chloro and benzoyl cyanide substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
For 2-Chlorobenzoyl cyanide, the most characteristic absorptions are those of the carbonyl
(C=0) and nitrile (-C=N) groups.

Experimental Protocol: The IR spectrum can be obtained using an ATR-FTIR (Attenuated Total
Reflectance Fourier Transform Infrared) spectrometer. A small amount of the sample is placed
on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm~1.

Expected Data Summary:
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Wavenumber (cm~—?) Vibration Type Functional Group
~2225 C=N Stretch Nitrile

~1690 C=0 Stretch Aromatic Ketone
1600-1450 C=C Stretch Aromatic Ring

~750 C-CI Stretch Aryl Halide

Interpretation: The sharp, strong absorption around 2225 cm~1 is highly indicative of the nitrile
group. The strong absorption around 1690 cm~1 is characteristic of the carbonyl stretch of an
aromatic ketone. The presence of these two distinct peaks is strong evidence for the aroyl
cyanide structure. Additional peaks in the 1600-1450 cm~? region correspond to the carbon-
carbon stretching vibrations of the aromatic ring, and a peak around 750 cm~! would be
expected for the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural confirmation.

Experimental Protocol: The mass spectrum is typically acquired using an electron ionization
(El) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.
The sample is introduced into the ion source, where it is vaporized and bombarded with high-
energy electrons, causing ionization and fragmentation.

Expected Fragmentation Pathway:

graph "Mass_Spec_Fragmentation” { rankdir=LR; node [shape=box, style=rounded,
fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#4285F4"];

M [label="[CsH4CINO]* \nm/z = 165/167", fillcolor="#FBBCO05"]; F1 [label="[C7H4CIO]*\nm/z =
139/141"]; F2 [label="[CeH4Cl]*\nm/z = 111/113"];

M -> F1 [label="- CN"]; F1 -> F2 [label="- CO"]; }

Caption: Plausible Mass Spectrometry Fragmentation of 2-Chlorobenzoyl Cyanide
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Data Interpretation: The molecular ion peak (M*) for 2-Chlorobenzoyl cyanide would be
expected at m/z 165, with an isotopic peak (M+2) at m/z 167 of approximately one-third the
intensity, which is characteristic of a molecule containing one chlorine atom. Key fragmentation
pathways would likely involve the loss of the cyano radical (-CN) to give a fragment at m/z
139/141, corresponding to the 2-chlorobenzoyl cation. Subsequent loss of carbon monoxide (-
CO) from this fragment would yield the 2-chlorophenyl cation at m/z 111/113.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and
unambiguous characterization of 2-Chlorobenzoyl cyanide. The *H NMR confirms the
substitution pattern of the aromatic ring, while the characteristic IR absorptions for the nitrile
and carbonyl groups are definitive for the aroyl cyanide moiety. Mass spectrometry confirms the
molecular weight and provides further structural evidence through predictable fragmentation
patterns. This guide serves as a foundational reference for the analytical validation of this
important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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